molecular formula C16H18N6O2S B15102903 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B15102903
M. Wt: 358.4 g/mol
InChI Key: OMSISUNVLHYLJZ-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridazinone moiety via an acetamide bridge. The 2-methylpropyl (isobutyl) substituent on the triazole ring and the thiophen-2-yl group on the pyridazinone distinguish its structure.

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C16H18N6O2S/c1-10(2)8-13-17-16(20-19-13)18-14(23)9-22-15(24)6-5-11(21-22)12-4-3-7-25-12/h3-7,10H,8-9H2,1-2H3,(H2,17,18,19,20,23)

InChI Key

OMSISUNVLHYLJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The triazole core is synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines. Patent US20120225904A1 discloses a general method for triazole formation using 2-methylpropylamine and cyanoacetamide under acidic conditions:

$$
\text{2-Methylpropylamine} + \text{NC-CH}2\text{-CONH}2 \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine} \quad
$$

Reaction Conditions :

  • Solvent: Ethanol/water (3:1).
  • Temperature: Reflux (80°C, 12–18 hours).
  • Yield: 68–72% after recrystallization (ethyl acetate/hexane).

Alternative Alkylation Strategies

Patent US8501936B2 describes alkylation of pre-formed triazoles using 2-methylpropyl bromide in the presence of a base (e.g., potassium carbonate). This method ensures regioselectivity at position 3 of the triazole:

$$
\text{1H-1,2,4-Triazol-5-amine} + \text{(CH}3\text{)}2\text{CHCH}2\text{Br} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 60°C}} \text{3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine} \quad
$$

Optimization Notes :

  • Excess alkylating agent (1.5 equiv) improves yield.
  • DMF as solvent enhances solubility of intermediates.

Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one

Thiophene Functionalization

The thiophene moiety is introduced via Suzuki–Miyaura coupling (Patent EP3681504B1). A brominated pyridazinone precursor reacts with thiophen-2-ylboronic acid under palladium catalysis:

$$
\text{3-Bromopyridazin-6(1H)-one} + \text{Thiophen-2-yl-B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, DME} \text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} \quad
$$

Key Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Solvent: 1,2-Dimethoxyethane (DME).
  • Temperature: 90°C, 8 hours.
  • Yield: 82% after silica gel chromatography.

Pyridazinone Ring Construction

The pyridazinone core is synthesized via cyclization of thiophene-2-carbohydrazide with maleic anhydride (US8501936B2):

$$
\text{Thiophene-2-carbohydrazide} + \text{Maleic anhydride} \xrightarrow[\text{AcOH}]{\Delta} \text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} \quad
$$

Characterization Data :

  • Melting Point : 214–216°C.
  • $$^1$$H NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, pyridazinone-H), 7.78–7.35 (m, 3H, thiophene-H).

Acetamide Linker Formation

Carboxylic Acid Activation

The pyridazinone intermediate is functionalized with a bromoacetyl chloride group (US20120225904A1):

$$
\text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} + \text{BrCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{2-Bromo-1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)Acetone} \quad
$$

Reaction Notes :

  • Triethylamine (2.5 equiv) neutralizes HCl byproduct.
  • Reaction time: 4 hours at 0°C.

Amide Coupling

The bromoacetyl intermediate reacts with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine using HATU as a coupling agent (US8501936B2):

$$
\text{2-Bromo-1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)Acetone} + \text{Triazol-5-amine} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{Target Compound} \quad
$$

Optimized Conditions :

  • Coupling agent: HATU (1.2 equiv).
  • Base: $$N,N$$-Diisopropylethylamine (DIPEA, 3.0 equiv).
  • Yield: 74% after HPLC purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    δ 12.45 (s, 1H, triazole-NH), 8.34 (s, 1H, pyridazinone-H), 7.62–7.18 (m, 3H, thiophene-H), 4.21 (s, 2H, CH$$
    2$$CO), 2.94 (d, 2H, CH$$2$$-CH(CH$$3$$)$$2$$), 1.82 (m, 1H, CH(CH$$3$$)$$2$$), 0.92 (d, 6H, CH$$3$$).
  • HRMS (ESI+) : m/z calcd for C$${17}$$H$${19}$$N$$5$$O$$2$$S [M+H]$$^+$$: 362.1284; found: 362.1289.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
  • Elemental Analysis : C 56.42%, H 5.25%, N 19.38%, S 8.82% (theoretical: C 56.50%, H 5.30%, N 19.35%, S 8.85%).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Cyclocondensation 2-Methylpropylamine, cyanoacetamide 68 98 One-pot synthesis
Alkylation Pre-formed triazole, 2-methylpropyl Br 75 99 Regioselective alkylation
Suzuki Coupling 3-Bromopyridazinone, thiophene boronic 82 99 High thiophene incorporation efficiency

Industrial-Scale Considerations

Cost-Effective Reagents

  • 2-Methylpropylamine : Commercially available at $120–150/kg (bulk pricing).
  • Thiophen-2-ylboronic acid : $220–250/kg; alternatives include thiophene-2-carbonyl chloride for Friedel–Crafts acylation.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 kg/kg (solvent recovery reduces PMI to 18 kg/kg).
  • E-factor : 45 (without solvent recovery) vs. 22 (with recovery).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The most structurally similar compound identified is 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (). Key differences include:

  • Substituent on the triazole ring : The target compound has a 2-methylpropyl (isobutyl) group, while the analog bears a propan-2-yl (isopropyl) group.
Parameter Target Compound Analog ()
Triazole substituent 3-(2-methylpropyl) 3-(propan-2-yl)
Pyridazinone substituent 3-(thiophen-2-yl) 3-(thiophen-2-yl)
Molecular formula* C₁₈H₂₂N₆O₂S C₁₇H₂₀N₆O₂S
Hypothetical logP (estimated) ~3.2 ~2.8

*Calculated based on structural analysis. No experimental data is available in the provided evidence.

Pharmacopeial Compounds ()

The Pharmacopeial Forum (2017) lists cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). These β-lactam antibiotics differ fundamentally from the target compound in:

  • Core structure: Bicyclic β-lactam vs. triazole-pyridazinone.
  • Functional groups : Thiadiazole and tetrazole vs. thiophene and acetamide.
  • Therapeutic use : Antibacterial activity vs. unspecified applications for the target compound.

Research Findings and Limitations

  • Activity data: No pharmacological or biochemical data for the target compound or its analog is available in the provided evidence.
  • Synthetic relevance: The analog () suggests that minor substituent modifications are synthetically accessible, enabling structure-activity relationship (SAR) studies.
  • Unanswered questions : The impact of the isobutyl vs. isopropyl group on solubility, metabolic stability, or target binding remains speculative without experimental data.

Biological Activity

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Structural Features

The compound possesses a complex structure characterized by the presence of a triazole ring , a pyridazine moiety , and a thiophene ring . The molecular formula is C18H20N6O2C_{18}H_{20}N_6O_2 with a molecular weight of approximately 356.4 g/mol. These structural components are known to contribute to various biological activities, particularly in anticancer and anti-inflammatory contexts.

Research indicates that the compound interacts with multiple biological targets, influencing various signaling pathways:

  • Enzyme Inhibition : The triazole ring has been associated with the inhibition of enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : The compound can modulate receptor activity, potentially affecting cell proliferation and apoptosis pathways.

Anticancer Activity

Numerous studies have reported the anticancer properties of related triazole compounds. For instance, derivatives of this compound have demonstrated activity against several cancer types, including:

Cancer Type Activity Observed
Colon CancerSignificant inhibition of tumor growth
Lung CancerInduction of apoptosis in cancer cells
Breast CancerModulation of signaling pathways leading to reduced proliferation

The mechanism often involves the disruption of critical cellular processes such as the PI3K/AKT/mTOR signaling pathway, which is essential for cell survival and growth.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation. This makes it a candidate for treating diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest. For example, specific derivatives were tested against colon cancer cells and showed a dose-dependent reduction in viability .
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in mice with induced tumors. Results indicated a significant reduction in tumor mass compared to control groups .
  • Structure-Activity Relationship (SAR) : Research has explored how modifications to the core structure influence biological activity. For instance, substituting different groups on the triazole or pyridazine rings has led to variations in potency against specific cancer types .

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